![molecular formula C19H25N5OS B12549170 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile CAS No. 174562-21-1](/img/structure/B12549170.png)
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Substitution Reactions: The butan-2-yl and butyl groups are introduced through nucleophilic substitution reactions, where appropriate alkyl halides react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the diazenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the diazenyl group, converting it into an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butan-2-yl and butyl groups can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.
科学研究应用
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the biological activity of thiazole derivatives.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methyl-1,3-thiazole-5-carbonitrile: Similar structure but with a methyl group instead of a methoxy group.
2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-ethoxy-1,3-thiazole-5-carbonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The unique combination of substituents in 2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile contributes to its distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets.
属性
CAS 编号 |
174562-21-1 |
|---|---|
分子式 |
C19H25N5OS |
分子量 |
371.5 g/mol |
IUPAC 名称 |
2-[[4-[butan-2-yl(butyl)amino]phenyl]diazenyl]-4-methoxy-1,3-thiazole-5-carbonitrile |
InChI |
InChI=1S/C19H25N5OS/c1-5-7-12-24(14(3)6-2)16-10-8-15(9-11-16)22-23-19-21-18(25-4)17(13-20)26-19/h8-11,14H,5-7,12H2,1-4H3 |
InChI 键 |
XTXBWCYYJOUQDD-UHFFFAOYSA-N |
规范 SMILES |
CCCCN(C1=CC=C(C=C1)N=NC2=NC(=C(S2)C#N)OC)C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Acetamido-N-{4-[hydroxy(oxo)phosphaniumyl]butanoyl}-L-alanyl-L-alanine](/img/structure/B12549108.png)
![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)
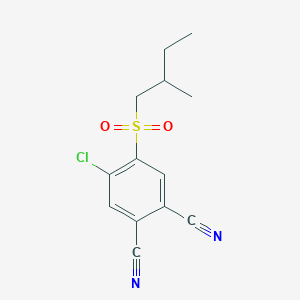
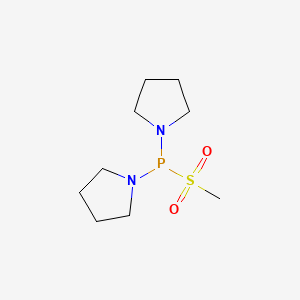

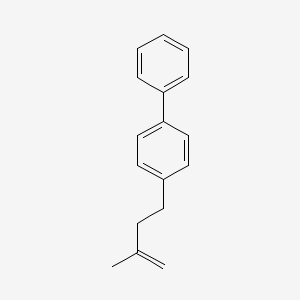
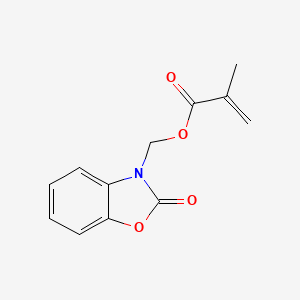

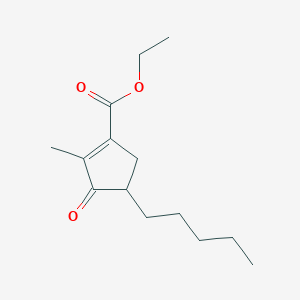
![Silane, [(3-azidophenyl)ethynyl]trimethyl-](/img/structure/B12549186.png)
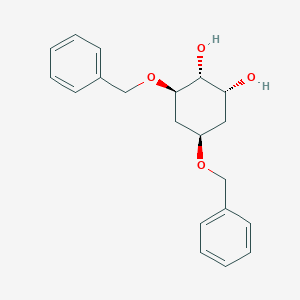
![2-Pyrimidinamine,4-[(5S)-2-(4-fluorophenyl)-6,7-dihydro-5-[[(4-methoxyphenyl)methoxy]methyl]-5H-pyrrolo[1,2-a]imidazol-3-yl]-N-propyl-](/img/structure/B12549194.png)
